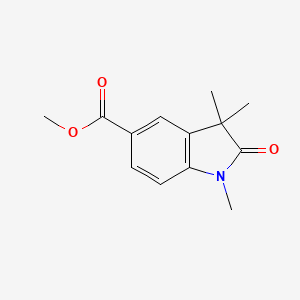

![molecular formula C20H24N2O2 B1391755 Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate CAS No. 1223253-84-6](/img/structure/B1391755.png)

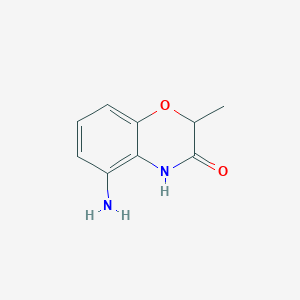

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate

カタログ番号 B1391755

CAS番号:

1223253-84-6

分子量: 324.4 g/mol

InChIキー: ACAXAICWNNUQAI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular formula of “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is C20H24N2O2 and it has a molecular weight of 324.422 . The InChI code for a structurally similar compound, “Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate”, is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .科学的研究の応用

Application in Synthesis and Biological Activity Research

- Scientific Field: Medicinal Chemistry

- Summary of the Application: This compound has been used in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . These were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

- Methods of Application: The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .

- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

Application in Antimicrobial Activity Research

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity .

Application in Antimicrobial Activity and Molecular Modeling

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards .

Application in Leukemia Treatment

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .

- Methods of Application: The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

- Results or Outcomes: The molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry

- Summary of the Application: “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is a compound useful in organic synthesis .

- Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .

- Results or Outcomes: The outcomes of organic synthesis using this compound can also vary widely, but the compound is generally used to facilitate or enable certain chemical reactions .

Application in Antifungal Activity and Molecular Modeling

- Scientific Field: Medicinal Chemistry

- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .

- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

特性

IUPAC Name |

methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAXAICWNNUQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

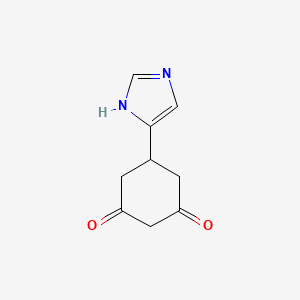

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

1216711-12-4

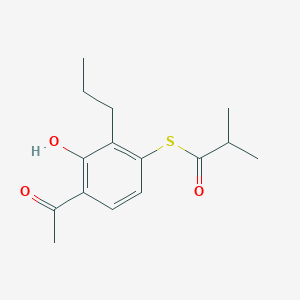

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)

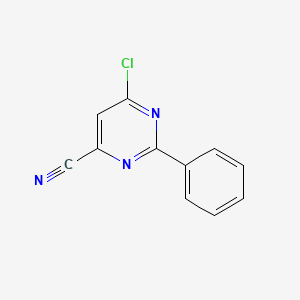

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)

![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)